molecular formula C10H9N3O4 B1378635 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1423182-25-5

3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B1378635
CAS No.: 1423182-25-5
M. Wt: 235.2 g/mol
InChI Key: WQZHWQNQGATNGH-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a high-value chemical scaffold extensively used in medicinal chemistry and drug discovery research. This compound features a multifunctional pyrazolo[1,5-a]pyrimidine core, a privileged structure known for its diverse biological activities. The presence of both an ethoxycarbonyl ester and a carboxylic acid group on the heterocyclic framework makes it a versatile intermediate for the synthesis of targeted libraries, particularly for the development of kinase inhibitors [https://www.thermofisher.com/]. Its molecular structure serves as a key precursor in the design and synthesis of novel compounds with potential therapeutic applications, including as inhibitors for various protein kinases implicated in oncology and inflammatory diseases. Researchers utilize this building block to create amide derivatives via the carboxylic acid moiety or to perform further transformations on the ester group, enabling structure-activity relationship (SAR) studies. The compound is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use. Always consult the product's Certificate of Analysis for specific data and handling instructions.

Properties

IUPAC Name

3-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(16)6-5-12-13-7(9(14)15)3-4-11-8(6)13/h3-5H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZHWQNQGATNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423182-25-5
Record name 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Biochemical Analysis

Biochemical Properties

3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with various proteins and biomolecules, modulating their activity. For instance, it has been identified as a selective inhibitor of certain protein kinases, which are crucial in regulating cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active site of target enzymes, such as protein kinases, and inhibits their activity. This binding interaction is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and persistent effects on cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydrolysis and oxidation. The enzymes involved in these metabolic processes include cytochrome P450 oxidases and esterases. These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target enzymes and regulatory proteins. This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action within the cell.

Biological Activity

3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 1423182-25-5) is a compound that has garnered attention in biochemical research due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H9N3O4
  • Molecular Weight : 235.2 g/mol
  • Purity : Typically around 95%.

The compound exhibits significant biological activity primarily through its role as an inhibitor of specific enzymes, particularly protein kinases. Protein kinases are crucial for regulating various cellular processes, including signal transduction pathways that influence cell growth and metabolism.

Inhibition of Protein Kinases

Research indicates that this compound selectively inhibits certain protein kinases. This inhibition leads to alterations in phosphorylation patterns of target proteins, which subsequently affects downstream signaling events critical for cellular function .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Enzyme Inhibition Selective inhibition of protein kinases involved in cell signaling pathways.
Cellular Effects Modulates cellular functions by altering gene expression and metabolic processes.
Photophysical Properties Exhibits tunable photophysical properties that may have applications in intracellular studies and organic materials.

Study on Anticryptosporidial Activity

A study investigated the potential of pyrazolopyrimidine derivatives, including compounds similar to this compound, as inhibitors of phosphodiesterase (PDE), specifically targeting Cryptosporidium parvum. The lead compounds demonstrated potent anticryptosporidial activity with minimal off-target effects in animal models. This study highlights the compound's potential therapeutic applications against parasitic infections .

Inhibition Assays

In a biochemical assay evaluating the inhibition of PfDHODH (a target enzyme in malaria), compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold exhibited varying degrees of inhibition. Notably, some derivatives showed up to 30% inhibition at a concentration of 50 μM, indicating that structural modifications can enhance biological activity .

Biochemical Pathways

The compound's interaction with various biomolecules suggests involvement in multiple biochemical pathways. Its ability to modulate enzyme activity positions it as a valuable tool for studying complex cellular processes and developing therapeutic agents.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves cyclocondensation reactions using β-ketoesters and aminopyrazoles. This method allows for the creation of various analogues that can be screened for enhanced biological activity. A study highlighted the synthesis of several derivatives, which were evaluated for their antitubercular properties, indicating that modifications to the core structure can lead to significant changes in activity and selectivity against Mycobacterium tuberculosis .

Antitubercular Activity

Research has shown that compounds related to pyrazolo[1,5-a]pyrimidine have potential as antitubercular agents. High-throughput screening identified certain derivatives that exhibited low cytotoxicity while maintaining efficacy against M. tuberculosis. The mechanism of action appears to involve interference with key metabolic pathways within the bacteria, such as iron homeostasis and cell wall biosynthesis .

Structure-Activity Relationships (SAR)

A detailed SAR study indicated that specific structural features of this compound are crucial for its biological activity. For instance, modifications to the ethoxycarbonyl group can significantly impact the compound's interaction with biological targets .

Antimicrobial Applications

The antimicrobial properties of this compound suggest its potential use in developing new antibiotics. Its ability to target resistant strains of bacteria makes it a candidate for further investigation in drug development programs aimed at treating infections caused by multidrug-resistant organisms .

Cancer Research

Some studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives may exhibit anticancer properties by inhibiting specific kinases involved in tumor progression. The exploration of these compounds in cancer models could provide insights into their utility as chemotherapeutic agents .

Case Studies and Experimental Findings

StudyFindings
High-throughput screeningIdentified several pyrazolo[1,5-a]pyrimidine derivatives with low cytotoxicity and effective antitubercular activity .
SAR analysisHighlighted key structural components necessary for biological activity; modifications led to varying degrees of efficacy against M. tuberculosis .
Anticancer potentialPreliminary data suggests inhibition of tumor growth in vitro; further studies are needed to confirm efficacy in vivo .

Chemical Reactions Analysis

Reaction Conditions and Yields

The reaction conditions significantly influence the yields and purity of the synthesized compounds. For instance:

  • Temperature and Stoichiometry : The stoichiometric addition of reactants and careful control of reaction temperature are crucial for optimizing yields. For example, heating a mixture neat can produce exocyclic amines as the only nucleophile available under specific conditions .

  • Use of β-Enaminones : Employing β-enaminones in the synthesis has shown enhanced reactivity compared to traditional 1,3-dicarbonyl compounds. This is attributed to the electronic effects imparted by substituents on the enaminone moiety, which can modulate the reaction pathway and increase yields significantly .

Functionalization Reactions

Once synthesized, 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo further functionalization:

  • Azide-Nitrile Cycloaddition : This reaction has been explored using sodium azide as a source of azide fragments. The cycloaddition can lead to a variety of derivatives with potential biological activity .

  • Pd-Catalyzed Cross-Coupling : Compounds derived from this acid can also participate in palladium-catalyzed carbon-carbon cross-coupling reactions, allowing for further diversification of the chemical structure and potential enhancement of biological activity .

Table 2: Functionalization Reactions

Reaction TypeConditionsYield (%)
Azide-Nitrile CycloadditionSodium azide in DMFVariable
Pd-Catalyzed Cross-CouplingVarious coupling partnersVariable

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₁H₁₁N₃O₄ 273.23 3-Ethoxycarbonyl, 7-COOH IR: C=O (1,659 cm⁻¹); Solubility: Moderate in polar solvents
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid C₉H₆F₃N₃O₂ 245.16 5-Me, 7-CF₃ Melting point: 217–220°C; IR: NH₂ (3,423 cm⁻¹)
2-((4-Bromophenyl)amino)-7-ethylpyrazolo[1,5-a]pyrimidine-3-carboxamide C₁₅H₁₄N₅OBr 360.21 2-(4-BrPh), 7-Et NMR: δ 1.37 (t, CH₃), 8.58 (s, pyrimidine-H)
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₃H₁₀FN₃O₂ 259.24 5-(4-FPh), 3-Me Purity: 95%; Molecular weight: 259.24
5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid C₁₀H₁₂F₃N₃O₂ 263.22 Saturated core, 7-CF₃ Increased hydrophobicity due to tetracyclic structure

Key Differentiators of this compound

  • Acid-Base Properties : The carboxylic acid at position 7 confers higher water solubility versus esters (e.g., ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, pKa ~3.09) .
  • Thermal Stability: Higher melting points (e.g., 217–220°C for bromophenyl analogs ) suggest robust crystalline packing compared to non-aromatic derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For example, methyl 5-amino-1H-pyrazole-4-carboxylate reacts with a β-keto ester under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core. Intermediates are characterized via 1^1H NMR, 13^{13}C NMR, IR spectroscopy, and mass spectrometry. Key spectral features include carbonyl stretching vibrations (~1690 cm1^{-1} in IR) and characteristic aromatic proton signals in the δ 6.8–8.5 ppm range in 1^1H NMR .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns and ester/carboxylic acid functionality. For instance, the ethoxycarbonyl group appears as a triplet (δ ~1.3 ppm for CH3_3) and quartet (δ ~4.3 ppm for OCH2_2) in 1^1H NMR.
  • IR Spectroscopy : Strong absorption bands at ~1700–1750 cm1^{-1} confirm carbonyl groups (ester and carboxylic acid).
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C11_{11}H10_{10}N3_3O4_4: 248.0668).
  • HPLC : Purity is assessed using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the cyclocondensation step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol, as observed in the synthesis of related pyrazolo[1,5-a]pyrimidine-3-carboxamides .
  • Catalysis : Acidic (e.g., HCl) or basic (e.g., K2_2CO3_3) conditions can be tailored to stabilize intermediates. For example, K2_2CO3_3 in 1,4-dioxane at 95°C improved yields in analogous reactions by 20–30% .
  • Temperature Control : Gradual heating (70–90°C) minimizes side reactions like ester hydrolysis .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

  • Variable-Temperature NMR : Resolves dynamic effects (e.g., rotamers) that obscure splitting patterns.
  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous 13^{13}C signals, particularly for overlapping pyrimidine and pyrazole carbons.
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, which revealed planar molecular geometry and intermolecular hydrogen bonding .

Q. How does the introduction of substituents at position 5 or 7 influence biological activity?

  • Position 5 : Electron-withdrawing groups (e.g., Cl, CF3_3) enhance enzymatic inhibition (e.g., kinase targets) by increasing electrophilicity at the pyrimidine core .
  • Position 7 : Carboxylic acid or carboxamide groups improve water solubility and binding affinity to polar enzyme pockets. For example, 7-benzamido derivatives showed 10-fold higher activity in A2A_{2A} receptor antagonism assays compared to unsubstituted analogs .

Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?

  • Molecular Docking : Predicts binding modes to targets like adenosine receptors. For instance, trifluoromethyl groups at position 2 improve hydrophobic interactions in ATP-binding pockets .
  • QSAR Modeling : Correlates substituent electronegativity with logP values to optimize bioavailability. Derivatives with cLogP < 3 exhibit better membrane permeability .

Methodological Insights

Table 1: Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives

ParameterOptimal ConditionYield RangeReference
Cyclocondensation solventDMF or ethanol70–85%
Reaction temperature70–90°C65–80%
CatalysisK2_2CO3_3 (1.5 eq.)+20% yield
Purification methodRecrystallization (DMF/H2_2O)>95% purity

Table 2: Spectral Benchmarks for Key Functional Groups

Functional Group1^1H NMR (δ, ppm)IR (cm1^{-1})
Ethoxycarbonyl (COOEt)1.30 (t, J=7.1 Hz, CH3_3), 4.25 (q, J=7.1 Hz, OCH2_2)1705–1720
Carboxylic acid (COOH)Broad signal (~12–13 ppm)1680–1700 (stretch), 2500–3300 (O-H)
Pyrimidine C-H8.20–8.50 (d, J=5 Hz)-

Critical Analysis of Contradictory Data

Discrepancies in reported melting points (e.g., 118–120°C vs. >300°C for similar derivatives) may arise from polymorphism or residual solvent. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to resolve such issues .

Future Directions

  • Explore photophysical properties for optoelectronic applications (e.g., OLEDs) using time-dependent DFT calculations.
  • Investigate enantioselective synthesis routes for chiral derivatives, leveraging asymmetric catalysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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